C5H6Br3N-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

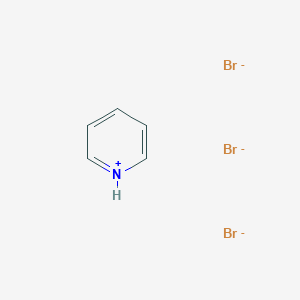

The compound with the molecular formula C5H6Br3N-2 Pyridinium tribromide . It is a red-orange to brown crystalline solid that is primarily used as a brominating agent in organic synthesis. Pyridinium tribromide is known for its stability and effectiveness in bromination reactions, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridinium tribromide is typically synthesized by reacting pyridine with hydrogen bromide and bromine. The reaction is carried out in water at low temperatures (around 0°C) to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of pyridinium tribromide involves the same basic reaction but on a larger scale. The process includes careful control of reaction conditions to maximize yield and purity. The product is then purified by recrystallization from glacial acetic acid to obtain orange-red crystals .

Chemical Reactions Analysis

Types of Reactions: Pyridinium tribromide primarily undergoes bromination reactions. It is used as a brominating reagent in the α-bromination and α-thiocyanation of ketones, phenols, unsaturated and aromatic ethers .

Common Reagents and Conditions:

Bromination: Pyridinium tribromide is used in the presence of solvents like methanol. .

Thiocyanation: In thiocyanation reactions, pyridinium tribromide is used along with thiocyanate salts under similar mild conditions

Major Products: The major products formed from these reactions include brominated and thiocyanated derivatives of the starting materials. These products are valuable intermediates in the synthesis of various organic compounds .

Scientific Research Applications

Pyridinium tribromide has a wide range of applications in scientific research:

Chemistry: It is extensively used as a brominating agent in organic synthesis. .

Biology: Pyridinium tribromide is used in the synthesis of β-adrenergic blocking agents, which are important in the treatment of heart failure

Medicine: The compound is used in the preparation of various pharmaceutical intermediates, contributing to the development of new drugs

Industry: Pyridinium tribromide is used as an analytical reagent and in the production of fine chemicals

Mechanism of Action

The mechanism by which pyridinium tribromide exerts its effects involves the release of bromine molecules. When used as a brominating agent, it liberates one mole of bromine (Br2), which then participates in the bromination reaction. The bromine atoms add to the double bonds or aromatic rings of the substrate, resulting in the formation of brominated products .

Comparison with Similar Compounds

- Pyridine hydrobromide perbromide

- Pyridinium bromide perbromide

- Pyridine hydrobromide

Comparison: Pyridinium tribromide is unique in its high selectivity and mild reaction conditions compared to other brominating agents. It is more convenient to handle and measure than elemental bromine, making it a preferred choice in small-scale brominations .

Properties

Molecular Formula |

C5H6Br3N-2 |

|---|---|

Molecular Weight |

319.82 g/mol |

IUPAC Name |

pyridin-1-ium;tribromide |

InChI |

InChI=1S/C5H5N.3BrH/c1-2-4-6-5-3-1;;;/h1-5H;3*1H/p-2 |

InChI Key |

ZPATUOFYXSBHMN-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=[NH+]C=C1.[Br-].[Br-].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.